N-butylfuran-2-carboxamide

Description

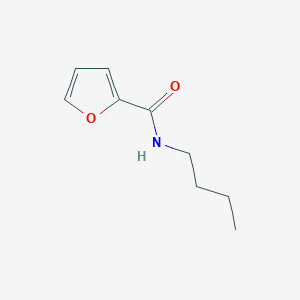

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

N-butylfuran-2-carboxamide |

InChI |

InChI=1S/C9H13NO2/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11) |

InChI Key |

VRJZWJSAYWGEJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Foundational Significance of Furan and Carboxamide Moieties in Chemical Biology and Drug Discovery Research

The furan (B31954) ring and the carboxamide group are two fundamental structural motifs that individually play a crucial role in the design and function of biologically active molecules. mdpi.com Their combination within the furan-2-carboxamide scaffold creates a unique chemical entity with diverse potential.

The furan moiety, an electron-rich five-membered aromatic heterocycle containing an oxygen atom, is a key component in numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comijabbr.com Its planar structure and the presence of the heteroatom allow for various interactions with biological macromolecules, including hydrogen bonding and π–π stacking. mdpi.commdpi.com The furan nucleus is found in compounds exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.com This versatility makes the furan ring a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. mdpi.comdergipark.org.tr

The carboxamide linkage (-CONH-), on the other hand, is one of the most common functional groups in biochemistry and medicinal chemistry. It is the defining feature of the peptide bonds that link amino acids to form proteins. This functional group is known for its chemical stability and its ability to act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. mdpi.comsmolecule.com The incorporation of an amide bond into small molecules can enhance their binding affinity and improve their pharmacokinetic properties. mdpi.com

Overview of N Butylfuran 2 Carboxamide As a Representative Model in the Furan 2 Carboxamide Class

N-butylfuran-2-carboxamide serves as an important model compound for studying the broader class of furan-2-carboxamide derivatives. Its structure consists of a furan (B31954) ring at the 2-position connected to a butyl group via a carboxamide linker. nih.gov This relatively simple structure allows researchers to investigate the fundamental chemical and biological properties of the furan-2-carboxamide core.

Studies have reported the synthesis and characterization of this compound, providing foundational data for more complex derivatives. nih.gov For instance, research into the hypolipidemic (lipid-lowering) properties of furan carboxamides has utilized this compound as a reference compound. nih.gov The investigation of such simple analogs helps in understanding the structure-activity relationships (SAR) within this chemical class. By modifying the N-butyl group or substituting the furan ring, scientists can systematically probe how these changes affect the compound's biological activity. ijabbr.com

One area of research has focused on agents that can modulate melanin (B1238610) expression, where this compound has been identified as a compound of interest. google.com This highlights its role as a foundational structure upon which more potent and specific agents can be designed.

Strategic Context for Investigating Furan 2 Carboxamide Scaffolds for Novel Bioactive Agents

Direct Acylation Strategies for Amide Bond Formation

The most direct and common method for synthesizing N-butylfuran-2-carboxamide involves the formation of an amide bond between a furan-2-carboxylic acid derivative and butylamine. This can be achieved through several established acylation strategies.

Aminolysis of 2-Furoyl Chloride with Primary Amines

A widely used method for preparing N-alkylfuran-2-carboxamides is the direct acylation of primary amines with 2-furoyl chloride. researchgate.net This reaction is a type of nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often at room temperature, and results in the formation of the corresponding N-substituted furan-2-carboxamide and hydrogen chloride. savemyexams.com The corrosive nature of 2-furoyl chloride necessitates careful handling. wikipedia.org

For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved in an excellent yield of 94% by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine, which acts as a base to neutralize the HCl byproduct. mdpi.comnih.gov Similarly, N-phenylfuran-2-carboxamide and its derivatives have been synthesized by treating aniline (B41778) or its derivatives with furan-2-carbonyl chloride. dergipark.org.tr This method is broadly applicable to a variety of primary and secondary amines, allowing for the synthesis of a diverse library of furan-2-carboxamide analogues. researchgate.net

Coupling of Furan-2-Carboxylic Acid Derivatives with Diverse Amine Substrates

An alternative to using acyl chlorides is the direct coupling of furan-2-carboxylic acid with an amine, facilitated by a coupling agent. This approach avoids the generation of HCl and is often preferred for more sensitive substrates. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, often providing yields greater than 90%.

The synthesis of furan-2-carboxylic acid N-hydroxysuccinimide ester represents another strategy. sigmaaldrich.com This activated ester readily reacts with primary amines to form stable amide bonds, making it a valuable reagent for bioconjugation and the modification of biomolecules. sigmaaldrich.com Furthermore, a regioselective monoamidation of furan-2,5-dicarboxylic acid has been developed using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as the coupling agent. researchgate.net This method allows for the selective formation of a monoamide by activating only one of the carboxylic acid groups. researchgate.net

Advanced Synthesis Techniques

To improve reaction efficiency, reduce reaction times, and enable more complex molecular architectures, advanced synthetic techniques have been applied to the synthesis of furan-2-carboxamides.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of furan-2-carboxamide derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govgrafiati.com For example, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate (B1237412) from 2-furoic acid, furfurylamine, and furfuryl alcohol has been achieved under mild, microwave-assisted conditions. grafiati.com The use of microwave irradiation can be particularly advantageous for reactions that are sluggish at lower temperatures. researchgate.netunipi.it

One-Pot Strategies for Multicomponent Derivatization (e.g., Carbamothioyl Derivatives)

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A one-pot strategy has been developed for the synthesis of carbamothioyl-furan-2-carboxamide derivatives. grafiati.commdpi.comresearchgate.net This process typically involves the in-situ formation of an isothiocyanate from 2-furoyl chloride and a thiocyanate (B1210189) salt, which then reacts with a primary amine to yield the desired carbamothioyl derivative. mdpi.comresearchgate.net These reactions have been reported to produce moderate to excellent yields, ranging from 56% to 85%. grafiati.commdpi.comresearchgate.net

Catalytic Approaches for Furan-2-Carboxamide Functionalization

Catalytic methods offer powerful tools for the selective functionalization of the furan ring in furan-2-carboxamide derivatives, allowing for the introduction of new substituents and the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. The direct C-H arylation of furan-2-carboxamides has been achieved using a palladium catalyst. The regioselectivity of this reaction, whether arylation occurs at the C3 or C5 position of the furan ring, can be controlled by the choice of base. researchgate.net For example, using potassium acetate (B1210297) as the base favors arylation at the C5 position, while cesium carbonate promotes selective arylation at the C3 position. researchgate.net

Another powerful catalytic method is the Suzuki-Miyaura cross-coupling reaction. This has been used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides. mdpi.comnih.gov In this approach, an aryl or heteroaryl group from a boronic acid is coupled to the furan-2-carboxamide scaffold in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.comnih.gov This methodology allows for the introduction of a wide range of substituents, leading to the creation of diverse molecular libraries with yields ranging from moderate to good (32-83%). mdpi.com

Furthermore, palladium-catalyzed C-H activation directed by a bidentate ligand has been employed for the regioselective C3-arylation and alkylation of furan-2-carboxamides. researchgate.net This strategy utilizes a directing group, such as 8-aminoquinoline (B160924), to guide the catalyst to a specific C-H bond, enabling precise functionalization. researchgate.net

Palladium-Catalyzed C-H Arylation for Benzofuran-2-Carboxamide (B1298429) Scaffolds

The construction of complex molecular frameworks from simpler precursors is a cornerstone of modern organic synthesis. Palladium-catalyzed C-H arylation has emerged as a powerful tool for this purpose, enabling the direct formation of carbon-carbon bonds. This methodology has been effectively applied to heteroaryl carboxamides, including furan-2-carboxamide, to produce biaryl sulfonamide scaffolds. acs.org

In a typical reaction, a heteroaryl carboxamide is subjected to C-H arylation with an arylating agent in the presence of a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and a silver salt like silver acetate (AgOAc) in a suitable solvent like toluene (B28343) at elevated temperatures (110–130 °C). acs.org These reactions can afford the corresponding biaryl products in good yields, typically ranging from 74% to 80%. acs.org The use of a directing group, such as 8-aminoquinoline (AQ), can facilitate the ortho C-H arylation of the carboxamide. acs.orgdiva-portal.org

This strategy has been extended to the synthesis of 2-arylbenzofurans, which are key skeletons in many bioactive compounds. mdpi.com The palladium-catalyzed C-H arylation of benzofurans with arylating agents like triarylantimony difluorides offers a regioselective route to these derivatives under aerobic conditions. mdpi.com

Table 1: Palladium-Catalyzed C-H Arylation of Heteroaryl Carboxamides

| Heteroaryl Carboxamide | Arylating Agent | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Furan-2-carboxamide | Iodobenzenesulfonamide | Pd(OAc)₂, AgOAc | 74-80% | acs.org |

| Thiophene-2-carboxamide | Iodobenzenesulfonamide | Pd(OAc)₂, AgOAc | 74-80% | acs.org |

This interactive table summarizes the typical yields for the Pd-catalyzed C-H arylation of various heteroaryl carboxamides.

Sulfonation of Furan Carboxamides for Specific Derivatives

Sulfonation is a key chemical transformation used to introduce sulfonyl or sulfonamide groups into organic molecules, often enhancing their pharmacological or chemical properties. The synthesis of sulfonated furan-2-carboxamide derivatives typically involves a multi-step process. vulcanchem.com

A common pathway begins with the functionalization of the furan ring. The sulfonation of furan can be achieved using a sulfur trioxide-pyridine complex at elevated temperatures to yield furan-2-sulfonic acid. ijabbr.com For more complex structures, such as 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, the synthesis starts with the preparation of a sulfonyl chloride, like morpholine-4-sulfonyl chloride. This is followed by its introduction onto the 5-position of a furan-2-carboxylic acid via electrophilic substitution. The final step is an amide coupling reaction between the sulfonated furan-carboxylic acid and an appropriate amine using coupling agents like EDCl/HOBt. vulcanchem.com Reaction conditions, such as maintaining a low temperature (0–25°C) during sulfonation, are critical to prevent side reactions. vulcanchem.com

Design and Synthesis of Bis-Carboxamide Derivatives

The design and synthesis of molecules containing multiple carboxamide groups, such as bis-carboxamide derivatives, have garnered interest due to their diverse chemical properties and biological activities. Symmetrical furan-2,5-dicarboxamides represent a notable class of such compounds. researchgate.net

The synthesis is typically achieved through a condensation reaction between furan-2,5-dicarbonyl dichloride and various aromatic amines. researchgate.net Furan-2,5-dicarbonyl dichloride is prepared from furan-2,5-dicarboxylic acid, which itself can be synthesized via the oxidation of 5-hydroxymethylfurfural. This straightforward condensation provides a versatile route to a series of symmetrical bis-carboxamides, whose structures can be readily confirmed using techniques like NMR spectroscopy. researchgate.net

Bioisosteric Replacement Strategies in Furan-2-Carboxamide Design

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a molecule while retaining or enhancing its biological activity. This involves substituting one atom or group with another that has similar steric, electronic, or conformational properties.

In the context of furan-2-carboxamide design, several bioisosteric replacements have been explored. One approach involves the replacement of a labile chemical moiety with the more stable furan-2-carboxamide scaffold itself to improve biological activity. nih.gov For instance, a furanone ring in a parent compound was replaced by a furan-2-carboxamide group, leading to derivatives with significant antibiofilm activity. nih.gov

Another strategy focuses on modifying the furan-2-carboxamide structure. For example, the nitro group in certain 5-phenylfuran-2-carboxylic acid derivatives, which can be associated with toxicity, was successfully replaced by a trifluoromethyl (CF₃) group. tandfonline.com This substitution acted as an effective bioisostere, maintaining or even enhancing the inhibitory activity of the compounds against their target enzyme. tandfonline.com The amide bond itself can also be replaced by bioisosteres such as 1,2,4-oxadiazoles or 1,2,4-triazoles to create peptide mimetics with improved stability. u-tokyo.ac.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Silver acetate |

| Furan-2-carboxamide |

| Thiophene-2-carboxamide |

| Benzofuran-2-carboxamide |

| 8-aminoquinoline |

| Triarylantimony difluoride |

| Furan-2-sulfonic acid |

| 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide |

| Morpholine-4-sulfonyl chloride |

| Furan-2,5-dicarbonyl dichloride |

| Furan-2,5-dicarboxylic acid |

| 5-hydroxymethylfurfural |

| 5-phenylfuran-2-carboxylic acid |

| 1,2,4-oxadiazole |

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in determining the molecular structure of this compound, providing insights into its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectral data provides detailed information about the proton environments in the molecule. For instance, a study reported the following ¹H NMR chemical shifts for this compound in DMSO-d₆: a broad singlet at 8.26 ppm corresponding to the amide proton (NH-CO), a broad singlet at 7.75 ppm for the H-5 proton of the furan ring, a doublet at 7.01 ppm for the H-3 proton, and a doublet at 6.55 ppm for the H-4 proton. The butyl chain protons were observed as a quartet at 3.16 ppm (CH₂-1'), a multiplet at 1.42 ppm (CH₂-2'), a multiplet at 1.25 ppm (CH₂-3'), and a triplet at 0.84 ppm (CH₃-4'). researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by identifying the chemical environment of each carbon atom. The reported ¹³C NMR spectrum in DMSO-d₆ showed the carbonyl carbon (CONH) at 158.12 ppm. The furan ring carbons were observed at 148.62 ppm (C-2), 145.16 ppm (C-5), 113.39 ppm (C-3), and 112.17 ppm (C-4). The butyl chain carbons appeared at 38.54 ppm (CH₂-1'), 31.77 ppm (CH₂-2'), 20.04 ppm (CH₂-3'), and 14.13 ppm (CH₃-4'). researchgate.net

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 8.26 | br s | NH-CO | researchgate.net |

| 7.75 | br s | H-5 | researchgate.net |

| 7.01 | d | H-3 | researchgate.net |

| 6.55 | d | H-4 | researchgate.net |

| 3.16 | q | CH₂-1' | researchgate.net |

| 1.42 | m | CH₂-2' | researchgate.net |

| 1.25 | m | CH₂-3' | researchgate.net |

| 0.84 | t | CH₃-4' | researchgate.net |

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 158.12 | CONH | researchgate.net |

| 148.62 | C-2 | researchgate.net |

| 145.16 | C-5 | researchgate.net |

| 113.39 | C-3 | researchgate.net |

| 112.17 | C-4 | researchgate.net |

| 38.54 | CH₂-1' | researchgate.net |

| 31.77 | CH₂-2' | researchgate.net |

| 20.04 | CH₂-3' | researchgate.net |

| 14.13 | CH₃-4' | researchgate.net |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. While specific spectral data for this compound is not detailed in the available research, the literature confirms its use in the characterization of related furan-2-carboxamide derivatives. For this class of compounds, characteristic absorption bands would be expected for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending and C-N stretching (Amide II band), as well as vibrations associated with the furan ring.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its molecular formula. A US patent mentions that a library of small molecules, which included this compound, was confirmed by HPLC and MS data. google.com However, specific high-resolution mass spectrometry (HRMS) or low-resolution mass spectrometry (LRMS) data detailing the fragmentation of this compound is not provided in the reviewed scientific literature.

UV-Visible spectroscopy can provide information about the electronic transitions within a molecule. A thorough search of the scientific literature did not yield any specific studies or data on the UV-Visible spectroscopic analysis of this compound.

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite its power, a review of the current scientific literature reveals no published X-ray crystallographic data for this compound. Therefore, the exact bond angles, bond lengths, and crystal packing of this compound remain undetermined by this technique.

Theoretical and Computational Investigations of Molecular Conformation

Theoretical and computational chemistry methods are valuable for predicting and analyzing the stable conformations of molecules. However, a comprehensive search of the scientific literature did not uncover any theoretical or computational studies specifically focused on the conformational analysis of this compound.

Density Functional Theory (DFT) Calculations for Energy Minima and Rotational Isomers

Computational studies on furan-2-carboxamides and analogous structures like pyrrole-2-carboxamides reveal the existence of distinct rotational isomers (rotamers). longdom.org The primary rotational isomerism arises from the rotation around the C2–C(O) bond, resulting in two principal planar conformers: syn and anti. These conformers are defined by the relative orientation of the furan ring's heteroatom (oxygen) and the carbonyl oxygen of the amide group.

In the syn-conformer, the furan oxygen and the carbonyl oxygen are on the same side of the C2–C(O) bond. In the anti-conformer, they are on opposite sides. DFT calculations consistently predict that the syn-rotamer is energetically more favorable than the anti-form for 2-acyl heterocycles. longdom.org This preference is attributed to stabilizing electrostatic interactions and favorable orbital overlap between the heterocyclic ring and the carboxamide moiety.

While specific DFT data for this compound is not extensively published, analysis of closely related 2-acylpyrroles provides strong analogous insights. The energy difference (ΔE = Eanti - Esyn) between the two conformers is a key parameter determining their relative populations at equilibrium. Theoretical studies on various substituted pyrrole-2-carboxamides show this energy difference can range from approximately 1 to 8 kcal/mol, depending on the nature of the substituents. longdom.org For instance, studies on N-methylpyrrole-2-carbaldehyde indicate a significant preference for the syn form. longdom.org

Table 1: Calculated Energy Differences Between syn and anti Conformers for Analogous 2-Acylpyrrole Derivatives Data adapted from DFT calculations on pyrrole (B145914) analogs to illustrate typical energy differences. longdom.org

| Compound | Substituent (R) | ΔE (kcal/mol) |

| Pyrrole-2-carboxamide | -NH₂ | 2.94 |

| N,N-Dimethyl-1H-pyrrole-2-carboxamide | -N(CH₃)₂ | 1.91 |

| Pyrrol-2-yl-phenyl ketone | -C₆H₅ | 3.32 |

| Methyl 1H-pyrrole-2-carboxylate | -OCH₃ | 1.63 |

The planarity of the core furan-2-carboxamide fragment is a common feature. X-ray crystallography of N-(2-Nitrophenyl)furan-2-carboxamide shows that the central C-C(O)N-C fragment is essentially planar, adopting a trans amide conformation. nih.govresearchgate.net However, steric hindrance from bulky substituents can cause the rings to rotate out of this plane. nih.govresearchgate.net

Analysis of Torsional Potentials and Conformational Flexibility

The conformational flexibility of this compound is governed by the energy barriers to rotation (torsional potentials) around its key single bonds. The most significant barrier is that for the interconversion between the stable syn and the less stable anti conformers.

DFT calculations on analogous systems are used to map the potential energy surface as a function of the dihedral angle of rotation. These studies show that the transition state between the syn and anti conformers is typically a non-planar arrangement where the carbonyl group is roughly perpendicular to the furan ring. The energy barrier for this rotation is substantial, indicating that the molecule does not rotate freely at room temperature. longdom.org

For example, the calculated rotational barrier for 2-nitropyrrole is 13.02 kcal/mol, while for N-methyl-2-nitropyrrole, it is 9.88 kcal/mol. longdom.org Similarly, experimental and theoretical studies on thiophene-2-carbaldehyde (B41791) and N-methylpyrrole-2-carbaldehyde found activation energies for the syn to anti conversion to be 10.1 kcal/mol and 11.2 kcal/mol, respectively. longdom.org These high barriers confirm that the syn and anti isomers are distinct chemical species that can be observed and, in some cases, isolated at low temperatures. longdom.org The relatively flat potential energy surface observed in some related heterocyclic systems, such as 2,2'-bipyrrole, suggests a higher degree of conformational flexibility in those specific cases. longdom.org

Computational Insights into Hydrogen Bonding and Stabilizing Interactions

The stability of specific conformations in this compound and its assemblies is significantly influenced by hydrogen bonding and other non-covalent interactions. The amide group (-C(O)NH-) is a potent hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen).

Intermolecular Hydrogen Bonding: In the solid state or in non-polar solvents, furan-2-carboxamide derivatives readily form intermolecular hydrogen bonds. The most common motif is a dimer where two molecules are linked by a pair of N-H···O=C hydrogen bonds. longdom.org This interaction is a primary stabilizing force in the crystal lattice. For example, crystallographic analysis of N,N'-(Biphenyl-2,2'-diyl)bis-(furan-2-carboxamide) shows that the molecules form hydrogen-bonded dimers. nih.gov

Weak C-H···O Interactions: Beyond the strong amide-amide hydrogen bonds, weaker interactions also play a crucial role in stabilizing the crystal packing. In the crystal structure of N-(2-Nitrophenyl)furan-2-carboxamide, molecules are linked by weak C-H···O interactions, where a hydrogen atom from the furan ring interacts with the carbonyl oxygen of a neighboring molecule, forming extended helical chains. nih.gov

Computational Characterization of Hydrogen Bonds: Advanced computational methods allow for a quantitative analysis of these interactions. DFT calculations can determine the geometric parameters, energies, and electronic nature of hydrogen bonds. The strength of a hydrogen bond can be assessed using descriptors such as local vibrational force constants. mdpi.com Studies on hydrogen bonds in biological systems, which are directly analogous to those in carboxamides, provide insight into their characteristics. mdpi.com

Table 2: Representative Computational Descriptors for N-H···O Hydrogen Bonds Data adapted from computational studies on analogous hydrogen bonds to illustrate typical characteristics. mdpi.com

| Interaction Type | Typical Bond Length (H···O) | Typical Bond Angle (N-H···O) | Covalent Character |

| N-H···O | ~1.8 - 2.2 Å | > 150° | Partially Covalent |

Computational studies also highlight the importance of the solvent environment in stabilizing hydrogen bonds through a phenomenon known as "wrapping," where non-polar groups shield the hydrogen bond from the solvent, thereby strengthening it. nih.gov This effect can be crucial for understanding the conformational preferences and interactions of this compound in different media.

Mechanistic and Biological Activity Studies of N Butylfuran 2 Carboxamide and Its Derivatives

Anti-cancer Potential and Associated Mechanisms

Cytotoxic Effects and Cell Viability Inhibition on Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7)

Derivatives of carbamothioyl-furan-2-carboxamide have been evaluated for their anti-cancer potential against several human cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest anti-cancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, resulting in a cell viability of 33.29%. nih.gov Generally, all the tested carbamothioyl-furan-2-carboxamide derivatives showed significant anti-cancer activity against HepG2, Huh-7, and MCF-7 cell lines. nih.gov The presence of a nitro group on the phenyl ring of these derivatives was found to influence their anti-cancer potential, with the ortho-substituted compound showing the most significant activity. nih.gov

The cytotoxic effects of various compounds on HepG2 cells have been extensively studied, providing a basis for comparison. nih.govresearchgate.netnih.govmdpi.com These studies utilize assays such as the Sulforhodamine B (SRB) assay to determine the half-maximal inhibitory concentration (IC50) of the tested compounds. nih.gov

The following interactive table presents the cell viability data for a selected carbamothioyl-furan-2-carboxamide derivative against different cancer cell lines.

Table 2: Cell Viability of p-tolylcarbamothioyl)furan-2-carboxamide (20 μg/mL)

| Cell Line | Cancer Type | Cell Viability (%) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 33.29 | nih.gov |

| Huh-7 | Hepatocellular Carcinoma | Not specified | nih.gov |

Inhibition of Key Molecular Targets (e.g., Topoisomerases, Kinases)

Topoisomerases are crucial enzymes involved in managing the topological state of DNA during various cellular processes, and they are significant targets for cancer chemotherapy. ijabbr.comnih.gov Topoisomerase inhibitors function by interfering with the action of these enzymes, leading to DNA strand breaks and subsequent cell death. ijabbr.com Some novel bacterial topoisomerase inhibitors (NBTIs) with an amide structure have been shown to target human topoisomerase IIα (TOP2α), inducing DNA strand breaks in human leukemia cells. nih.gov These amide NBTIs were found to be potent inhibitors of both DNA gyrase and topoisomerase IV in bacteria. nih.gov

Kinases, another class of important molecular targets in cancer therapy, play a vital role in cell signaling pathways that regulate cell growth and proliferation. nih.govrsc.org The vascular endothelial growth factor receptor (VEGFR) kinases, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.orgmdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer treatment. nih.govrsc.org While direct evidence for N-butylfuran-2-carboxamide as a kinase inhibitor is not available, the broader class of furan-containing compounds has been explored for VEGFR-2 inhibitory activity. nih.gov

Induction of Programmed Cell Death (Apoptosis)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. nih.gov Furan-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, a novel furan-2-carboxamide based small molecule was found to be a microtubule stabilizing agent, which leads to mitotic arrest and subsequently potentiates apoptosis in cancer cells. nih.gov

Another study identified 5-nitrofuran-2-amide derivatives as activators of C/EBP-homologous protein (CHOP) expression, a key component of the unfolded protein response that can mediate apoptosis. nih.gov These compounds were shown to induce apoptosis in triple-negative breast cancer cells. nih.gov The inhibition of VEGFR-2 has also been linked to the induction of apoptosis in cancer cells. nih.gov For example, certain benzo[g]quinazolin derivatives that inhibit VEGFR-2 were found to increase the levels of caspase-3 and Bax, pro-apoptotic proteins, while reducing the level of the anti-apoptotic protein Bcl-2. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis. nih.govrsc.org Consequently, inhibiting VEGFR-2 is a significant approach in cancer therapy. nih.govrsc.org While specific studies on this compound as a VEGFR-2 inhibitor are not available, the furan (B31954) scaffold is present in various compounds that have been investigated for their VEGFR-2 inhibitory potential. The design of small molecule inhibitors often involves combining different pharmacophores to enhance their activity. nih.gov

Metabolic Regulation and Antihyperlipidemic Activity

Furan carboxamides have been investigated for their potential as antihyperlipidemic agents. nih.gov Studies using Triton WR-1339-induced hyperlipidemic rats have shown that certain furan carboxamide derivatives can significantly reduce plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov The structure-activity relationship of these compounds suggests that the furan carboxamide moiety is crucial for their activity. nih.gov

In one study, several furan carboxamide derivatives demonstrated a significant reduction in TG, TC, and LDL-C, with a corresponding increase in HDL-C. nih.gov These findings indicate that furan carboxamides have the potential to be developed as treatments for hyperlipidemia. nih.govnih.govresearchgate.net

The following table provides a summary of the effects of a representative furan carboxamide derivative on plasma lipid levels in a preclinical model.

Table 3: Antihyperlipidemic Effects of a Furan Carboxamide Derivative

| Lipid Parameter | Effect | Reference |

|---|---|---|

| Triglycerides (TG) | Significant Reduction | nih.gov |

| Total Cholesterol (TC) | Significant Reduction | nih.gov |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant Reduction | nih.gov |

Investigation of Lipid-Lowering Effects and Fibrate-like Mechanisms

Research into heterocyclic carboxamides, including furan-2-carboxamide derivatives, has identified their potential as antihyperlipidemic compounds. nih.gov Studies suggest that the hypolipidemic activity of these derivatives is linked to three core components: a heterocyclic ring (such as furan), a carboxamide linker, and a substantial lipophilic moiety. nih.gov The mechanism of action for these novel compounds is proposed to be similar to that of fibrates, a class of drugs widely used to treat hyperlipoproteinemia. nih.govresearchgate.net

Fibrates primarily function by activating peroxisome proliferator-activated receptors (PPARs), specifically the PPAR-alpha isoform. nih.gov This activation alters the transcription of genes responsible for proteins that regulate lipoprotein metabolism. nih.gov Key effects of PPAR-alpha activation include increased lipolysis and activation of lipoprotein lipase. google.com This leads to enhanced catabolism of triglyceride-rich particles and a reduction in the secretion of very-low-density lipoprotein (VLDL), which are the primary mechanisms behind the hypotriglyceridemic effect of fibrates. nih.gov The investigation of furan-2-carboxamide derivatives points towards a shared mechanism, highlighting their potential to modulate lipid metabolism in a manner analogous to fibrates. nih.gov

Impact on Triglyceride, LDL-Cholesterol, and HDL-Cholesterol Levels

In vivo studies using Triton WR-1339-induced hyperlipidemic rat models have demonstrated the significant effects of furan-2-carboxamide derivatives on the complete lipid profile. nih.gov Treatment with specific derivatives resulted in a marked decrease in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov Concurrently, a beneficial increase in high-density lipoprotein cholesterol (HDL-C) was observed. nih.gov

The efficacy of these compounds has been shown to be potent, with significant lipid-lowering activity at doses as low as 20 mg/kg. nih.gov For instance, one specific furan-2-carboxamide derivative, compound a5 (N-(4-benzoylphenyl)furan-2-carboxamide), produced a significant (p<0.0001) 86% reduction in triglyceride levels and a remarkable (p<0.0001) 65% increase in HDL-C plasma levels compared to the hyperlipidemic control group. nih.gov Similarly, research on the related benzofuran-2-carboxamide (B1298429) derivatives also confirmed significant reductions in elevated plasma TG and TC levels, along with notable increases in HDL-C. nih.gov

Table 1: Effect of Furan-2-Carboxamide Derivative a5 on Lipid Profile

| Lipid Parameter | Effect Observed | Percentage Change | Significance |

|---|---|---|---|

| Triglycerides (TG) | Reduction | 86% | p < 0.0001 |

| High-Density Lipoprotein Cholesterol (HDL-C) | Increase | 65% | p < 0.0001 |

Receptor-Specific Modulation

The urotensinergic system, and specifically the urotensin-II (UT) receptor, is a key target in cardiovascular research due to its role in regulating cardiovascular homeostasis. unina.it While research has not specifically named this compound, studies on structurally similar compounds have shown significant potential. A series of benzo[b]thiophene-2-carboxamide (B1267583) derivatives were synthesized and evaluated as UT receptor antagonists. nih.gov These compounds demonstrated potent UT binding affinities. nih.gov A systematic structure-activity relationship (SAR) investigation identified the 5-cyano analog, compound 7f , as a highly potent UT antagonist with an IC50 value of 25 nM. nih.gov This highlights the potential of the broader carboxamide scaffold in developing modulators for the urotensin-II receptor.

Derivatives of furan-2-carboxamide have been investigated for their inhibitory activity against various enzymes. Studies on compounds such as N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1 ) and N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3 ) revealed inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. researchgate.net CPD3 was found to inhibit AChE and BChE with inhibition constants (Ki) of 0.10 mM and 0.07 mM, respectively, while CPD1 inhibited urease with a Ki of 0.10 mM. researchgate.net

In a different context, a collection of furan-2-carboxamides was synthesized and showed significant activity in inhibiting biofilm formation in Pseudomonas aeruginosa. nih.gov The most active compound, a carbohydrazide (B1668358) derivative (4b ), achieved 58% inhibition. nih.gov Molecular docking studies suggest that these compounds may act on the LasR receptor, a key component of the quorum-sensing system in this bacterium. nih.gov Furthermore, carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer potential against various human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.comnih.gov

Table 2: Enzyme Inhibition by Furan/Thiophene-2-Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Acetylcholinesterase (AChE) | 0.10 mM |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Butyrylcholinesterase (BChE) | 0.07 mM |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) | Urease | 0.10 mM |

Research into Neurodegenerative and Autoimmune Contexts (as derivatives)

The neuroprotective potential of furan-containing compounds is an active area of research, with studies focusing on their antioxidant, anti-inflammatory, and modulatory effects on neuronal pathways. nih.gov While direct studies on this compound are limited, research on related benzofuran-2-carboxamide derivatives has yielded promising results in contexts relevant to neurodegenerative diseases.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect against NMDA-induced excitotoxic neuronal cell damage. researchgate.net Excitotoxicity is a pathological process involved in many neurodegenerative disorders. researchgate.net From this series, compound 1f (with a -CH3 substitution at the R2 position) was identified as the most potent neuroprotective agent, with an efficacy almost comparable to the well-known NMDA antagonist memantine. researchgate.net Another derivative, compound 1j (with an -OH substitution at the R3 position), also demonstrated marked anti-excitotoxic effects and the ability to scavenge free radicals. researchgate.net

Further research into N-phenylbenzofuran-2-carboxamide derivatives has explored their role as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.net This study found that specific substitutions on the phenyl ring could either inhibit or accelerate Aβ42 fibrillogenesis. researchgate.net For example, compounds 4a and 4b , which possess a methoxyphenol group, showed concentration-dependent inhibition of Aβ42 aggregation, whereas compound 4d , with a 4-methoxyphenyl (B3050149) ring, significantly increased fibril formation. researchgate.net These findings underscore the potential of the furan-carboxamide scaffold as a basis for developing pharmacological tools to study and potentially intervene in the mechanisms of neurodegeneration. nih.govresearchgate.net

Table 3: Neuroprotective and Aβ42 Modulatory Effects of Benzofuran-2-Carboxamide Derivatives

| Compound | Biological Context | Observed Effect |

|---|---|---|

| Compound 1f | NMDA-induced Excitotoxicity | Potent neuroprotective action, comparable to memantine |

| Compound 1j | NMDA-induced Excitotoxicity | Marked anti-excitotoxic effects and antioxidant activity |

| Compounds 4a, 4b | Aβ42 Aggregation | Concentration-dependent inhibition |

| Compound 4d | Aβ42 Aggregation | 2.7-fold increase in fibrillogenesis |

Structure Activity Relationship Sar and Derivative Optimization Strategies

Influence of N-Alkyl Chain Length on Biological Activity (e.g., Quorum Sensing Modulation)

The length and bulk of the N-alkyl chain on the furan-2-carboxamide are critical determinants of its biological activity, particularly in modulating quorum sensing (QS) in bacteria. QS is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. ucc.ie Inhibiting QS is a promising strategy to combat bacterial infections without promoting resistance. ucc.ie

Table 1: Effect of N-Substituent on Antibiofilm Activity

| Derivative Series | N-Substituent | Biofilm Inhibition (%) at 50 µM | Reference |

| Carbohydrazide (B1668358) (4b) | 2,4-dichlorobenzoyl | 58% | nih.gov |

| Triazole (7) | t-butyl | Active | nih.gov |

| General Observation | Bulky alkyl chains | Reduced activity (exceptions exist) | nih.gov |

Impact of Amide Substituents and Functional Groups on Pharmacological Profiles

Modifications to the amide portion of the furan-2-carboxamide scaffold have a profound impact on the resulting pharmacological profiles. By introducing different linkers and functional groups, researchers can tune the molecule's ability to interact with biological targets.

A diversity-oriented synthesis approach has been used to explore various amide derivatives for antibiofilm activity. nih.gov This research identified N-acylcarbohydrazides and 1,2,3-triazole heterocycles as particularly effective linkers. nih.govnih.gov For instance, the carbohydrazide derivative 4b emerged as a highly active compound, achieving 58% biofilm inhibition against P. aeruginosa. researchgate.net In contrast, derivatives based on a 1,4-diaminobenzene linker generally showed lower activity. nih.gov

Within these series, the nature of functional groups on appended phenyl rings also influences efficacy. The presence of halogens, such as chlorine or fluorine, on the phenyl ring often leads to better biofilm inhibition. nih.gov Similarly, electron-donating groups like methyl or methoxy can confer good activity. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents attached to the amide group in defining the compound's interaction with its biological target, presumed to be the LasR protein in P. aeruginosa. nih.gov

Role of Furan (B31954) Ring Substitutions on Bioactivity

The furan ring is not merely a scaffold but an active participant in the molecule's biological activity. ijabbr.com Its electron-rich nature makes it a good ligand for metal ions and allows for critical interactions within biological targets. mdpi.com Substitutions on the furan ring, particularly at the 2- and 5-positions, are crucial for modulating bioactivity. orientjchem.org

The introduction of specific substituents can significantly alter the pharmacological properties of furan-2-carboxamide derivatives. For example, in a study of furan-2-yl(phenyl)methanone derivatives as protein tyrosine kinase (PTK) inhibitors, the substitution pattern on the furan ring was a key factor. mdpi.com The results indicated that introducing a bromine atom at the C-5 position of the furan ring enhanced PTK inhibitory activity. mdpi.com Conversely, adding another bromine atom at the C-4 position resulted in a loss of activity, highlighting the high degree of positional selectivity for substituents on the furan ring. mdpi.com

Generally, the inclusion of electron-withdrawing groups, such as a nitro group, on the furan ring has been shown to increase the bioactivity of furan derivatives in antibacterial and anticancer contexts. orientjchem.org This is exemplified by the antibiotic nitrofurantoin, where the nitro-substituted furan ring is essential for its mechanism of action. orientjchem.org

Table 2: Influence of Furan Ring Substitution on PTK Inhibitory Activity

| Compound | Furan Ring Substitution | PTK Inhibitory Activity | Reference |

| 8a | 5-Br | Active | mdpi.com |

| 8c | 5-Br | Strongest Activity | mdpi.com |

| 14 | 4,5-diBr | Inactive | mdpi.com |

Comparative Analysis of Different Moiety Substitutions (e.g., Morpholine vs. Piperazine Analogs for Kinase Inhibition)

The strategic substitution of different heterocyclic moieties onto a core scaffold is a common strategy in drug discovery to optimize properties like potency, selectivity, and pharmacokinetics. While direct comparative studies of morpholine versus piperazine analogs of N-butylfuran-2-carboxamide for kinase inhibition are not extensively detailed in the available literature, broader principles of moiety substitution on related scaffolds provide valuable insights.

In the development of inhibitors for various kinase families, the choice of appended heterocycle is critical. For example, in the optimization of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a dihydrobenzofuran-7-carboxamide core, a scaffold related to furan-2-carboxamide, various substitutions were explored to enhance interactions within the enzyme's binding pocket. acs.org The analysis of kinase inhibitors has shown that certain moieties appear with high frequency, suggesting they play an irreplaceable role in kinase inhibition. nih.gov For instance, specific moieties are common across multiple kinase families, while others are specific to a particular family, such as EGFR or Akt. nih.gov This specificity arises from the unique structural features of the kinase binding sites. The selection between moieties like morpholine and piperazine often involves a trade-off between solubility, metabolic stability, and the potential for forming specific hydrogen bonds or other interactions with the target protein. Piperazine, with its second nitrogen atom, offers a site for further substitution to modulate properties or engage in additional binding interactions, which can be advantageous in certain kinase targets.

Strategic Hybridization of Furan-2-Carboxamide with Other Bioactive Scaffolds (e.g., 1,3,4-Thiadiazole, 2-Phenethylamine)

Molecular hybridization, which involves combining two or more bioactive scaffolds into a single molecule, is a powerful strategy for developing novel therapeutic agents with potentially enhanced efficacy or a dual mode of action. The furan-2-carboxamide core has been successfully hybridized with other pharmacologically relevant structures.

One notable example is the hybridization with the 2-phenethylamine scaffold. mdpi.com The 2-phenethylamine motif is found in many naturally occurring and synthetic compounds with significant neurological activity, including neurotransmitters like dopamine. mdpi.com A hybrid molecule synthesized from 2,2-diphenylethylamine and furan-2-carbonyl chloride combines two scaffolds of neurological and cardiovascular relevance, potentially leading to multifunctional drugs with improved selectivity and efficacy. mdpi.com The 2,2-diphenylethylamine portion contributes to lipophilicity and receptor-binding affinity. mdpi.com

Similarly, the furan-2-carboxamide scaffold has been integrated with thiourea-like moieties to create carbamothioyl-furan-2-carboxamide derivatives. nih.govmdpi.com These compounds, containing heteroatoms like nitrogen, sulfur, and oxygen, exhibit a range of biological activities, including significant antimicrobial and anticancer potential. nih.govmdpi.com The thiourea component can enhance biological activity through mechanisms such as inhibiting bacterial actin MreB. nih.gov This hybridization approach leverages the known bioactivity of each component to create novel chemical entities with promising therapeutic profiles.

Lipophilicity as a Determinant of Antimicrobial and Antihyperlipidemic Efficacy

Lipophilicity is a crucial physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. For furan-2-carboxamide derivatives, lipophilicity has been identified as a key determinant of their antimicrobial and antihyperlipidemic efficacy.

In the context of antimicrobial activity, increased lipophilicity can enhance a compound's ability to penetrate bacterial cell walls. A study on carbamothioyl-furan-2-carboxamide derivatives found that compounds containing an aromatic moiety were more lipophilic and showed significantly higher antibacterial activity compared to non-aromatic analogs. nih.gov The nucleophilic character of nitrogen and sulfur atoms, combined with appropriate lipophilicity, may facilitate penetration through the bacterial cell wall, leading to growth inhibition. nih.gov

Similarly, in the search for antihyperlipidemic agents, furan-2-carboxamide derivatives have shown promise. researchgate.net A statistical analysis of furan and thiophene amide derivatives demonstrated a relationship between lipophilicity, often expressed as the calculated logarithm of the partition coefficient (clog P), and antiproliferative activity. nih.gov While this study focused on anticancer effects, the principle that lipophilicity governs interactions with cellular components is broadly applicable. For antihyperlipidemic action, which involves interaction with lipid metabolism pathways, an optimal level of lipophilicity is required for the compound to reach its target enzymes or receptors effectively. researchgate.net

Advanced Research Directions and Future Perspectives for Furan 2 Carboxamide Derivatives

Computational Drug Design and Molecular Docking for Novel Target Identification and Binding Mode Elucidation

Computational methods, particularly molecular docking, are pivotal in modern drug discovery for identifying novel biological targets and understanding how potential drug candidates interact with them at a molecular level. For furan-2-carboxamide derivatives, these in silico techniques have been instrumental in rationalizing observed biological activities and guiding the synthesis of more potent and selective compounds.

One prominent application is in the development of anticancer agents. A study focusing on a novel furan-2-carboxamide-based molecule, SH09, utilized molecular docking to elucidate its mechanism of action as a microtubule-stabilizing agent. The docking simulations revealed that SH09 has a strong binding affinity for the Taxol binding pocket of tubulin proteins, a key target in cancer chemotherapy. nih.gov Further calculations using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) confirmed the strong binding energies, providing a theoretical foundation for its observed ability to induce mitotic arrest and apoptosis in cancer cells. nih.gov

In the realm of antimicrobial research, molecular docking has been used to identify the quorum-sensing receptor LasR in Pseudomonas aeruginosa as a plausible target for furan-2-carboxamide derivatives. researchgate.netnih.gov These studies proposed that certain derivatives, particularly carbohydrazides, share a similar binding mode to known furanone antagonists within the LasR binding site. researchgate.netnih.gov The models highlighted specific hydrogen bond interactions responsible for the affinity, and notably, predicted that while carbohydrazide (B1668358) derivatives achieved excellent docking scores, higher-order derivatives had diminished in silico affinity, correlating with experimental observations. researchgate.netnih.govnih.gov Similarly, docking studies on furan-azetidinone hybrids have been employed to predict their potential as inhibitors of essential bacterial enzymes in E. coli, such as enoyl reductase, with specific compounds showing promising binding interactions with key amino acid residues like TYR 146. ijper.org

These examples underscore the power of computational chemistry to accelerate the drug discovery process for furan-2-carboxamides by predicting ligand-target interactions, explaining structure-activity relationships (SAR), and prioritizing synthetic candidates, thereby saving significant time and resources.

Development of Multi-Targeted Agents for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways, making single-target drugs less effective. The development of multi-targeted agents, which can modulate several targets simultaneously, represents a promising therapeutic strategy. The furan-2-carboxamide scaffold is well-suited for this approach due to its synthetic versatility, allowing for the incorporation of various pharmacophores to interact with different biological targets.

Research into furan-based compounds has demonstrated their potential to inhibit multiple enzymes involved in different pathological processes. For instance, certain furan (B31954) and thiophene-2-carboxamide derivatives have been evaluated for their inhibitory effects against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes relevant to ulcers and Alzheimer's disease. The ability to show activity against several of these distinct enzymes highlights the potential of the core structure to be adapted for multi-target drug design.

Furthermore, the concept of molecular hybridization, discussed in more detail in section 6.4, is central to creating multi-targeted agents. By combining the furan-2-carboxamide moiety with other known pharmacologically active scaffolds, researchers can design single molecules capable of hitting multiple targets. For example, a hybrid molecule could be designed to inhibit both a protein kinase and a microtubule-associated protein, offering a synergistic anticancer effect. The structural flexibility of the furan-2-carboxamide core allows for precise modifications to optimize binding to the distinct active sites of different target proteins.

Exploration of Furan-2-Carboxamides in Addressing Antimicrobial Resistance and Virulence

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. Furan-2-carboxamide derivatives are being actively explored not only as conventional antibiotics but also as agents that can combat resistance by targeting bacterial virulence and biofilm formation. nih.gov

A significant area of research is the development of anti-biofilm agents. Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix, making them highly resistant to conventional antibiotics. nih.gov A diversity-oriented synthesis approach has led to the discovery of furan-2-carboxamides with potent antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.gov In these studies, the furan-2-carboxamide core was designed as a bioisosteric replacement for a labile furanone ring found in natural quorum-sensing inhibitors. researchgate.netnih.gov Several derivatives, notably a carbohydrazide compound (4b), demonstrated significant biofilm inhibition, with the most active derivative achieving a 58% reduction. nih.govnih.gov

Beyond disrupting biofilms, these compounds also target virulence factors, which are molecules that enable bacteria to cause disease. Treatment of P. aeruginosa with active furan-2-carboxamide derivatives led to a reduction in key virulence factors, including the blue-green pigment pyocyanin (B1662382) and proteases. researchgate.netnih.govnih.gov This anti-virulence activity is linked to the disruption of quorum sensing, the cell-to-cell communication system bacteria use to coordinate collective behaviors like biofilm formation and virulence factor production. nih.govresearchgate.net The molecular target for this effect was suggested to be the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit. researchgate.netnih.gov

Other studies have focused on more direct antimicrobial activity. Carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibitory action against various bacterial and fungal strains. mdpi.comnih.gov Similarly, N-(4-bromophenyl)furan-2-carboxamides have demonstrated effectiveness against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. mdpi.com

| Compound Type | Organism(s) | Activity Type | Key Findings |

| Furan-2-carboxamide Carbohydrazides & Triazoles | Pseudomonas aeruginosa | Anti-biofilm, Anti-virulence | Carbohydrazide 4b showed 58% biofilm inhibition; reduced production of pyocyanin and proteases. researchgate.netnih.gov |

| Carbamothioyl-furan-2-carboxamides | Various bacterial and fungal strains (E. coli, S. aureus, B. cereus) | Antimicrobial, Antifungal | Derivatives with a 2,4-dinitrophenyl group showed significant inhibition zones (9–17 mm). mdpi.comnih.gov |

| N-(4-bromophenyl)furan-2-carboxamides | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Antibacterial | The parent compound (3) was most effective, particularly against NDM-positive A. baumannii. mdpi.com |

Design and Synthesis of New Hybrid Molecules with Enhanced Therapeutic Potential

Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better selectivity, or a dual mode of action that can address complex diseases more effectively. The furan-2-carboxamide scaffold is an excellent platform for creating such hybrids.

One synthetic approach involves the straightforward acylation of bioactive amine-containing molecules with furan-2-carbonyl chloride. This method has been used to create hybrids of furan with various N-containing heterocycles, such as pyrrolidine (B122466) and piperidine. Another sophisticated strategy employs "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a furan-2-carboxamide moiety to another scaffold via a stable triazole linker. researchgate.net This has been successfully used to synthesize furan-triazole hybrids with significant antibiofilm activity. nih.gov

The synthesis of furan-azetidinone hybrids represents another promising direction, aiming to combine the therapeutic profiles of both heterocyclic systems to develop novel anti-cancer or antibacterial agents. ijper.org Similarly, the development of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease showcases the hybridization of furan with a thiosemicarbazone scaffold to tackle viral targets. nih.gov The synthesis of these molecules often involves multi-step sequences, such as Suzuki-Miyaura cross-coupling followed by condensation with thiosemicarbazide. nih.gov These synthetic strategies enable the creation of diverse molecular architectures with potentially synergistic or novel biological activities. mdpi.com

Broader Academic Applications in Chemical Biology, Materials Science, and Agrochemical Research

Beyond their direct therapeutic potential, furan-2-carboxamide derivatives serve as valuable tools and platforms in a range of scientific disciplines.

Chemical Biology : In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. Furan-2-carboxamides that inhibit the LasR quorum-sensing receptor are excellent examples of such tools. nih.gov They can be used to study the intricacies of bacterial communication and its role in pathogenesis without necessarily killing the bacteria, providing insights that traditional antibiotics cannot. nih.gov Similarly, the microtubule-stabilizing agent SH09 serves as a chemical probe to study the dynamics of the cytoskeleton during cell division, offering a way to dissect this fundamental biological process. nih.gov

Materials Science : The furan ring, derivable from biomass, is a key building block for creating sustainable polymers. researchgate.net While not a direct application of N-butylfuran-2-carboxamide itself, the broader class of furan-based amides is relevant to the development of novel materials. Research has demonstrated the synthesis of semi-aromatic polyamides from furan-based monomers derived from lignocellulose and CO2. These bio-based polymers exhibit high thermal stability and crystallinity, positioning them as potential renewable alternatives to petroleum-derived high-performance plastics. ijsrst.com

Agrochemical Research : The furan-2-carboxamide structure is found in certain fungicides, such as fenfuram. acs.org This has inspired research into the environmental fate of these compounds. Studies using furan carboxamides as model systems investigate their photodegradation in sunlit waters, exploring how they are broken down by reactive species like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). acs.org This research is crucial for designing next-generation agrochemicals that are effective against pests but have a minimal and predictable environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.